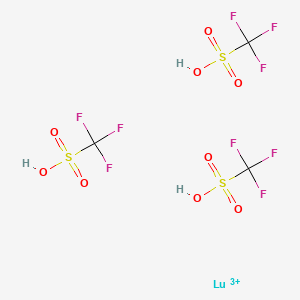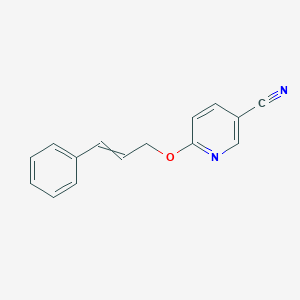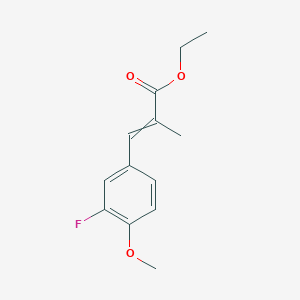![molecular formula C12H13FN2O3 B11824049 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is an organic compound with the molecular formula C12H13FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluoro-substituted phenyl ring with a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine typically involves the following steps:
Nitration: The starting material, 2-fluoro-4-nitrophenyl, undergoes nitration to introduce the nitro group.
Vinylation: The nitro-substituted compound is then subjected to a vinylation reaction to introduce the nitroethenyl group.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluoro-4-nitrophenyl)morpholine
- 4-(2-fluoro-4-methylphenyl)morpholine
- 4-(2-fluoro-4-chlorophenyl)morpholine
Uniqueness
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is unique due to the presence of both a fluoro-substituted phenyl ring and a nitroethenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H13FN2O3 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine |
InChI |
InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2 |
InChI Key |
QESJIJTXIRIBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)

![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;hydrochloride](/img/structure/B11824019.png)

![[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11824031.png)

